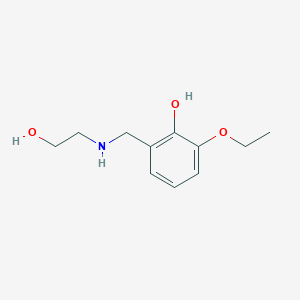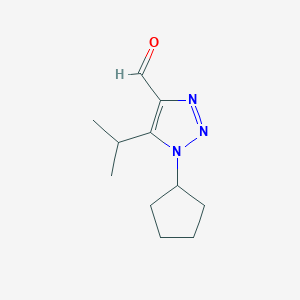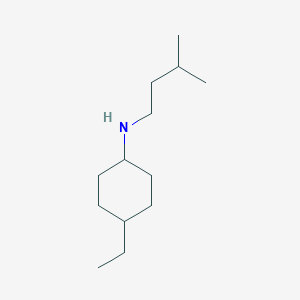
2-Ethoxy-6-(((2-hydroxyethyl)amino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-6-(((2-hydroxyethyl)amino)methyl)phenol is an organic compound with the molecular formula C11H17NO3 It is a phenolic compound characterized by the presence of an ethoxy group and a hydroxyethylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-(((2-hydroxyethyl)amino)methyl)phenol typically involves the condensation reaction of 2-ethoxyphenol with 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Ethoxyphenol} + \text{2-Hydroxyethylamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-(((2-hydroxyethyl)amino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy and hydroxyethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
2-Ethoxy-6-(((2-hydroxyethyl)amino)methyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-(((2-hydroxyethyl)amino)methyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, while the hydroxyethylamino group can form hydrogen bonds and interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-(((2-hydroxyethyl)amino)methyl)phenol
- 2-Ethoxy-4-(((2-hydroxyethyl)amino)methyl)phenol
- 2-Ethoxy-6-(((2-aminoethyl)amino)methyl)phenol
Uniqueness
2-Ethoxy-6-(((2-hydroxyethyl)amino)methyl)phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and hydroxyethylamino groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-ethoxy-6-[(2-hydroxyethylamino)methyl]phenol |
InChI |
InChI=1S/C11H17NO3/c1-2-15-10-5-3-4-9(11(10)14)8-12-6-7-13/h3-5,12-14H,2,6-8H2,1H3 |
InChI Key |
DZEAHTMUTWQPGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(3,5-Dimethylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13276784.png)


![5-Bromo-2-[(dimethylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13276803.png)
![3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}propanoic acid](/img/structure/B13276815.png)
amine](/img/structure/B13276816.png)

![4-[(2-Methoxyphenyl)methoxy]piperidine](/img/structure/B13276823.png)

![{2-Oxa-6-azaspiro[4.5]decan-3-yl}methanol](/img/structure/B13276849.png)

![3-Chloro-2-{[(1-methoxypropan-2-yl)amino]methyl}phenol](/img/structure/B13276868.png)
![(2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]ethyl)(methyl)amine](/img/structure/B13276870.png)

